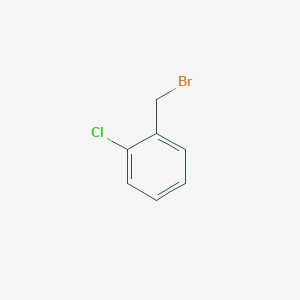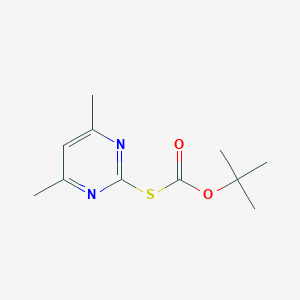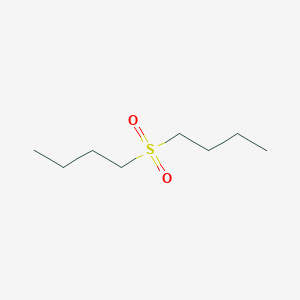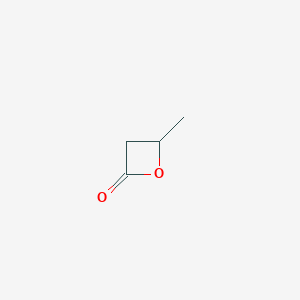
2-氯苄基溴
描述
2-Chlorobenzyl bromide is a halogenated organic compound that is not directly discussed in the provided papers. However, its structural analogs and related compounds, such as bromochlorobenzene and benzyl bromide, are mentioned. These compounds share similar chemical characteristics due to the presence of halogen atoms attached to a benzene ring or a benzyl group .
Synthesis Analysis
The synthesis of compounds related to 2-chlorobenzyl bromide involves tandem reactions and can be performed under transition-metal-free conditions. For instance, the synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles is achieved through reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . This method provides good yields and high regio-selectivity, which could potentially be adapted for the synthesis of 2-chlorobenzyl bromide.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives, such as para-bromochlorobenzene, has been investigated using techniques like X-ray crystallography. The structure of p-bromochlorobenzene was found to have a space group P21/a and consists of two molecules in the unit cell . Similarly, the molecular structure of chlorobenzene and bromobenzene has been studied using NMR spectroscopy in a liquid crystalline phase, providing insights into the molecular geometry and electronic environment .
Chemical Reactions Analysis
The reactivity of bromine and chlorine in compounds similar to 2-chlorobenzyl bromide has been extensively studied. Bromine is known to react with a variety of inorganic and organic compounds, including phenolic groups, amines, and sulfamides. These reactions are typically faster than those involving chlorine, indicating that bromine is a more reactive halogen in these contexts . Additionally, dissociative electron attachment studies on bromochlorobenzene derivatives have shown that both bromide and chloride ions can be formed, suggesting potential pathways for chemical reactions involving 2-chlorobenzyl bromide .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives can be inferred from studies on similar compounds. For example, the vibrational investigation of 2-bromo-1,4-dichlorobenzene provides insights into the electronic density, molecular geometry, and NMR characteristics of such molecules . Furthermore, the electron diffraction study of benzyl chloride and benzyl bromide in the vapor phase offers valuable information on the molecular geometries and conformations, which could be relevant to understanding the properties of 2-chlorobenzyl bromide .
科学研究应用
水处理及消毒副产物:
- 溴化物离子,包括来自 2-氯苄基溴等化合物的离子,在水处理过程中消毒副产物 (DBP) 的形成中发挥着重要作用。 Cowman 和 Singer (1996) 在《环境科学与技术》中进行的研究表明,溴化物离子如何影响含水生腐殖质的水中氯化和氯胺化过程中卤代乙酸种类的分布。
- Orta、Patton 和 Liu (2017) 在《化学通讯》中进行的另一项研究调查了溴化物对饮用水系统中氯气对铅 (ii) 固体的氧化影响,突出了其对氧化过程的催化作用。
化学合成和结构研究:
- 源自 2-氯苄基溴的化合物的合成和结构特性已在 Chen 等人 (2005) 在《化学晶体学杂志》中的研究中进行了探讨。本研究重点关注三 (2-氯苄基) 胺和三 (2-溴苄基) 胺的制备和晶体结构分析。
环境和大气化学:
- 溴化物离子,作为 2-氯苄基溴等化合物的一部分,对环境和大气化学有影响。例如,Wofsy、McElroy 和 Yung (1975) 在《地球物理研究快报》中讨论了大气溴的化学性质,包括其在臭氧重组中的作用。
有机化学和催化:
- 在有机化学中,像 2-氯苄基溴这样的卤代化合物用于反应和催化。 Jin、Bheeter 和 Doucet (2014) 在《有机化学贝ilstein 杂志》中的研究探讨了受阻芳基溴化物在钯催化的直接芳基化中的用途,证明了此类化合物在有机合成中的多功能性。
溴化物在药物降解中的作用:
- Cheng 等人 (2018) 在《环境科学与技术》中的一项研究调查了溴化物离子在饮用水紫外线/氯处理过程中药物降解中的作用。这项研究强调了溴化物离子如何显着影响各种药物的降解速率。
作用机制
Target of Action
2-Chlorobenzyl bromide is a chemical compound that primarily targets organic molecules with active sites or functional groups that can undergo nucleophilic substitution reactions . These targets can include a wide range of biological macromolecules, such as proteins, nucleic acids, and lipids.
Mode of Action
The mode of action of 2-Chlorobenzyl bromide involves the formation of a sigma bond with its target molecule, generating a positively charged intermediate . This process is part of an electrophilic aromatic substitution reaction, where the electrophile (2-Chlorobenzyl bromide) forms a sigma bond to the benzene ring of the target molecule . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
2-Chlorobenzyl bromide participates in various biochemical pathways, including the Hass-Bender oxidation and the Henry reaction . These reactions involve the transformation of the compound through various stages, leading to the formation of new products. The Hass-Bender oxidation, for instance, involves the oxidation of alcohols to aldehydes or ketones, while the Henry reaction involves the condensation of nitroalkanes with aldehydes or ketones to form β-nitro alcohols .
Pharmacokinetics
Given its chemical properties, it is likely to be absorbed through the skin and respiratory tract upon exposure . Its distribution within the body and its metabolism would depend on its reactivity with biological molecules. The compound’s bioavailability would be influenced by these factors, as well as by its physicochemical properties, such as its solubility and stability .
Result of Action
The molecular and cellular effects of 2-Chlorobenzyl bromide’s action depend on its specific targets and the nature of the reactions it undergoes. As an electrophile, it can react with various nucleophiles in the body, leading to the formation of new compounds . These reactions can potentially alter the function of the target molecules, leading to various biological effects. It’s important to note that 2-chlorobenzyl bromide is a corrosive substance and can cause severe skin burns and eye damage .
Action Environment
The action, efficacy, and stability of 2-Chlorobenzyl bromide can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals that can react with the compound . For instance, its reactivity might increase at higher temperatures or under acidic conditions. Furthermore, its stability might be affected by exposure to light, heat, or certain chemicals .
安全和危害
未来方向
Benzene derivatives like 2-Chlorobenzyl bromide are of increasing concern to pharmaceutical industries due to their potential genotoxicity . Since the use of benzyl halides cannot always be avoided in drug synthesis, it is necessary to develop efficient and robust methods for monitoring benzyl halides at safe levels . This suggests that future research may focus on improving the synthesis and analysis methods for benzyl halides like 2-Chlorobenzyl bromide.
属性
IUPAC Name |
1-(bromomethyl)-2-chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c8-5-6-3-1-2-4-7(6)9/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURSZYWBIQIANP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209974 | |
| Record name | alpha-Bromo-o-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [MSDSonline] | |
| Record name | alpha-Bromo-o-chlorotoluene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
BP: 120 °C at 10 mm Hg | |
| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
109 °C (228 °F) - closed cup | |
| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in chloroform; benzene | |
| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.583 g/mL at 25 °C | |
| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Amber color, clear liquid | |
CAS RN |
611-17-6 | |
| Record name | 2-Chlorobenzyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Bromo-o-chlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Bromo-o-chlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(bromomethyl)-2-chlorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.326 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-CHLOROBENZYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CEV23H8UV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ALPHA-BROMO-O-CHLOROTOLUENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2678 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3,6-Dimethylimidazo[2,1-B]thiazole-2-carboxylic acid ethyl ester](/img/structure/B146181.png)

![(8S,9S,10R,13S,14S,17S)-N-[2,5-bis(trifluoromethyl)phenyl]-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxamide](/img/structure/B146186.png)




